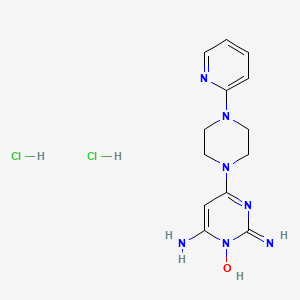
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its significant pharmacological activities, particularly in the field of medicinal chemistry. It is often studied for its potential therapeutic applications and its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride typically involves multiple steps. One common method starts with the reaction of 6-chloro-2,4-diaminopyrimidine with 2,4-dichlorophenol to form 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine. This intermediate is then oxidized using 3-chloroperbenzoic acid to yield 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide. Finally, the compound is reacted with piperidine to produce the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperbenzoic acid and monoperphthalic acid magnesium salt.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like piperidine are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different oxidation states and substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound’s ability to modulate these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of these molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-(1-piperidinyl)pyrimidine N-oxide: This compound shares a similar pyrimidine core but differs in the substituent groups attached to the ring.
2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidine: Another related compound with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
83540-38-9 |
|---|---|
Molekularformel |
C13H19Cl2N7O |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
3-hydroxy-2-imino-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H17N7O.2ClH/c14-10-9-12(17-13(15)20(10)21)19-7-5-18(6-8-19)11-3-1-2-4-16-11;;/h1-4,9,15,21H,5-8,14H2;2*1H |
InChI-Schlüssel |
ORPOQNPSIPHKMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=N)N(C(=C3)N)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



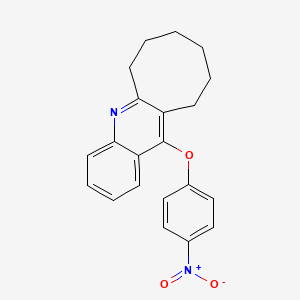
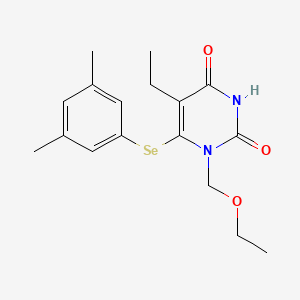
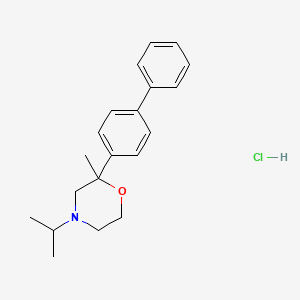
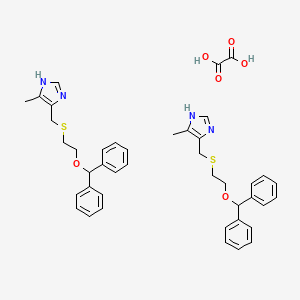
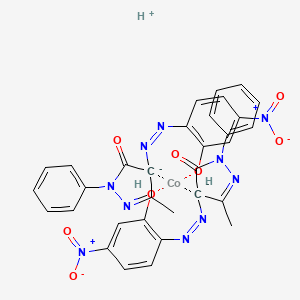
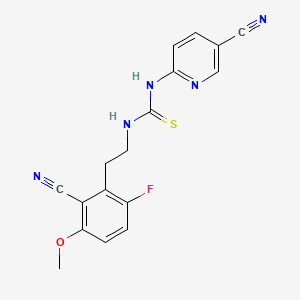
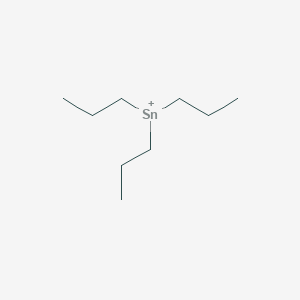
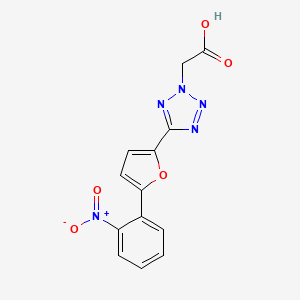
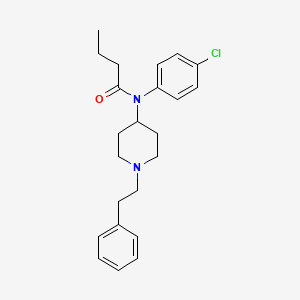
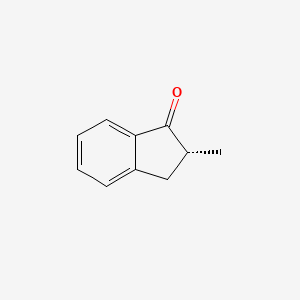


![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)
